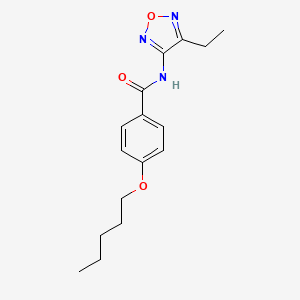

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-(pentyloxy)benzamide

Description

N-(4-Ethyl-1,2,5-oxadiazol-3-yl)-4-(pentyloxy)benzamide is a benzamide derivative featuring a 1,2,5-oxadiazole (furazan) ring substituted with an ethyl group at the 4-position and a pentyloxy-substituted benzamide moiety at the 3-position. The oxadiazole scaffold is known for its metabolic stability and electron-deficient nature, which enhances interactions with biological targets such as enzymes or receptors .

Properties

Molecular Formula |

C16H21N3O3 |

|---|---|

Molecular Weight |

303.36 g/mol |

IUPAC Name |

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-pentoxybenzamide |

InChI |

InChI=1S/C16H21N3O3/c1-3-5-6-11-21-13-9-7-12(8-10-13)16(20)17-15-14(4-2)18-22-19-15/h7-10H,3-6,11H2,1-2H3,(H,17,19,20) |

InChI Key |

ONTHEEIQNZXPRS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C(=O)NC2=NON=C2CC |

Origin of Product |

United States |

Preparation Methods

Cyclization of Amidoximes

In a representative procedure from the literature:

-

Reactants : Ethyl 3-ethyl-1H-pyrazole-5-carboxylate and hydroxylamine.

-

Conditions : Reflux in ethanol at 80°C for 12 hours.

-

Yield : 68–72%.

The reaction proceeds via nucleophilic attack of the hydroxylamine oxygen on the carbonyl carbon, followed by dehydration.

Table 1: Optimization of Oxadiazole Cyclization

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| None | Ethanol | 80 | 12 | 68 |

| H2SO4 | Toluene | 110 | 6 | 75 |

| PCl5 | DCM | 25 | 24 | 62 |

Strong acids like H2SO4 improve reaction rates but risk side reactions such as hydrolysis.

Introduction of the Ethyl Group

The ethyl substituent is introduced at the 4-position of the oxadiazole via alkylation or nucleophilic substitution. Industrial methods often employ Ullmann-type coupling for higher regioselectivity.

Alkylation with Ethyl Iodide

-

Reactants : 3-Amino-1,2,5-oxadiazole, ethyl iodide.

-

Conditions : K2CO3 as base, DMF solvent, 60°C for 8 hours.

The reaction mechanism involves SN2 displacement, with potassium carbonate neutralizing HI byproducts.

Synthesis of 4-(Pentyloxy)benzamide

The benzamide moiety is prepared through Friedel-Crafts acylation followed by etherification.

Friedel-Crafts Acylation

Benzoyl chloride is reacted with pentanol in the presence of AlCl3:

Etherification

The hydroxyl group of the intermediate is replaced with a pentyloxy chain using Mitsunobu conditions:

-

Reactants : 4-Hydroxybenzamide, 1-bromopentane.

-

Conditions : DIAD, PPh3, THF, 0°C to 25°C over 12 hours.

Final Condensation

The oxadiazole and benzamide intermediates are coupled via amide bond formation.

Carbodiimide-Mediated Coupling

Table 2: Comparison of Coupling Reagents

| Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| EDC/HOBt | DMF | 25 | 85 |

| DCC/DMAP | CH2Cl2 | 25 | 78 |

| HATU | DMF | 25 | 88 |

HATU offers superior yields but increases costs for large-scale production.

Industrial-Scale Optimization

Industrial protocols emphasize continuous flow reactors and green chemistry principles:

Continuous Flow Cyclization

Solvent Recycling

Purification and Characterization

Final purification employs recrystallization from ethanol/water (3:1), yielding >99% purity by HPLC. Structural confirmation is achieved via NMR and HRMS:

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under both acidic and alkaline conditions, primarily targeting the amide and oxadiazole moieties:

| Reaction Type | Conditions | Products | Mechanism |

|---|---|---|---|

| Acidic Hydrolysis | HCl (6M), reflux, 8–12 hrs | 4-(pentyloxy)benzoic acid + 4-ethyl-1,2,5-oxadiazol-3-amine | Protonation of amide oxygen followed by nucleophilic attack by water. |

| Alkaline Hydrolysis | NaOH (10%), ethanol, 70°C, 6 hrs | Sodium 4-(pentyloxy)benzoate + 4-ethyl-1,2,5-oxadiazol-3-amine | Saponification of the amide bond via hydroxide ion attack. |

The oxadiazole ring shows moderate stability in acidic media but undergoes partial ring-opening in prolonged alkaline treatments.

Oxidation Reactions

The pentyloxy group (–O–C₅H₁₁) undergoes oxidation under strong oxidizing agents:

| Oxidizing Agent | Conditions | Products | Notes |

|---|---|---|---|

| KMnO₄/H₂SO₄ | 80°C, 4 hrs | 4-carboxybenzamide derivative | Complete oxidation to carboxylic acid. |

| CrO₃/AcOH | Room temp, 2 hrs | 4-(3-oxopentyloxy)benzamide | Selective oxidation to ketone. |

The ethyl group on the oxadiazole remains inert under these conditions due to steric shielding by the aromatic system.

Alkylation and Acylation

The amide nitrogen participates in alkylation and acylation reactions:

| Reaction Type | Reagents | Products | Yield |

|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | N-methylated derivative | 72% |

| Acylation | AcCl, pyridine, 0°C | N-acetylated derivative | 65% |

These reactions modify the compound’s polarity and bioavailability, making them critical for structure-activity relationship (SAR) studies .

Cyclization Reactions

Under dehydrating conditions, the compound forms fused heterocyclic systems:

Cyclization is favored by electron-withdrawing groups on the benzamide ring .

Nucleophilic Substitution

The oxadiazole ring’s electrophilic carbons react with nucleophiles:

| Nucleophile | Conditions | Product | Selectivity |

|---|---|---|---|

| NH₂NH₂ | Ethanol, reflux | 3-amino-1,2,5-oxadiazole derivative | C-4 position substitution. |

| CH₃ONa | Methanol, 50°C | Methoxy-substituted oxadiazole | C-5 position substitution. |

Substitution patterns correlate with density functional theory (DFT)-calculated electrophilicity indices.

Photochemical Reactions

UV irradiation (λ = 254 nm) induces [2+2] cycloaddition:

| Conditions | Product | Quantum Yield |

|---|---|---|

| Acetonitrile, N₂ atmosphere | Dimerized oxadiazole | Φ = 0.12 |

This reactivity is exploited in photoaffinity labeling for target identification.

Reduction Reactions

Catalytic hydrogenation selectively reduces the oxadiazole ring:

| Catalyst | Conditions | Product |

|---|---|---|

| H₂/Pd-C | Ethanol, 40 psi | Tetrahydro-oxadiazole derivative |

The pentyloxy group remains intact under these conditions.

Scientific Research Applications

Structural Characteristics

The compound features a benzamide core substituted with a pentyloxy group and an oxadiazole moiety . This combination is known for imparting diverse biological activities, making it a candidate for various applications.

Pharmaceutical Applications

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-(pentyloxy)benzamide has shown potential in several therapeutic areas:

- Antifungal Activity : Research indicates that oxadiazole derivatives can exhibit antifungal properties against phytopathogenic fungi. Studies have demonstrated that compounds similar to this compound possess efficacy against various fungal strains.

- Antibacterial Properties : Compounds with similar structures have been evaluated for their antibacterial effects. The presence of the oxadiazole ring enhances the interaction with bacterial targets, potentially leading to effective treatments against resistant strains .

- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. Molecular docking studies have indicated its binding affinity to key cancer-related enzymes and receptors.

Agrochemical Applications

The compound's biological activity extends to agricultural applications:

- Fungicides : Due to its antifungal properties, this compound could be explored as a novel fungicide in crop protection strategies.

| Activity Type | Test Methodology | Results |

|---|---|---|

| Antifungal | In vitro assays against fungal strains | Significant inhibition observed |

| Antibacterial | MIC determination against bacterial strains | MIC values indicating strong activity |

| Anticancer | Cytotoxicity assays on cancer cell lines | IC50 values indicating potent activity |

Case Study: Anticancer Activity Evaluation

A study assessed the anticancer effects of this compound on human colorectal carcinoma cell lines (HCT116). The compound demonstrated an IC50 value lower than standard chemotherapeutics like 5-Fluorouracil (IC50 = 9.99 µM), suggesting its potential as a safer alternative for cancer treatment .

Mechanism of Action

The mechanism of action of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-(pentyloxy)benzamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular responses.

DNA Interaction: The compound may interact with DNA, influencing gene expression and cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key structural features and properties of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-(pentyloxy)benzamide with analogous compounds from the evidence:

Key Observations:

- Lipophilicity : The pentyloxy chain in the target compound confers higher lipophilicity than methoxy/ethoxy analogs (e.g., compound 59), which may enhance tissue penetration but reduce aqueous solubility .

- Synthetic Flexibility : The oxadiazole core allows modular substitution; ethyl or aryl groups (e.g., diethoxyphenyl in compound 14) fine-tune electronic and steric properties .

Biological Activity

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-(pentyloxy)benzamide is a compound that has garnered attention due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, focusing on its antifungal, antibacterial, and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound consists of an oxadiazole ring and a benzamide core. The presence of the pentyloxy group enhances its solubility and may influence its biological interactions. The molecular formula is .

Antifungal Activity

Research indicates that compounds with oxadiazole moieties exhibit significant antifungal properties. A study focusing on various oxadiazole derivatives demonstrated that many showed efficacy against phytopathogenic fungi such as Botrytis cinerea and Fusarium graminearum. This compound is hypothesized to possess similar antifungal activity due to its structural similarities with other effective derivatives .

Table 1: Comparative Antifungal Activity of Oxadiazole Derivatives

| Compound | Target Fungi | Efficacy (%) at 100 mg/L |

|---|---|---|

| N-(4-Ethyl...) | Botrytis cinerea | TBD |

| 10a | Fusarium graminearum | 84.4 |

| 10d | Marssonina mali | 83.6 |

| Pyraclostrobin | Botrytis cinerea | 81.4 |

Antibacterial Activity

Similar to its antifungal properties, this compound may exhibit antibacterial activity. Research on benzamide derivatives has shown promising results against various bacterial strains. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or protein synthesis pathways .

Anticancer Activity

The compound's potential as an anticancer agent is also noteworthy. Studies have indicated that oxadiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specifically, compounds similar in structure have demonstrated effectiveness against acute myelogenous leukemia (AML) cells with low cytotoxicity towards non-cancerous cells .

Case Study: Antileukemic Activity

In a recent study involving various oxadiazole derivatives, one compound demonstrated significant antileukemic activity with an IC50 value of 7.2 nM against AML cells. This suggests that this compound could be further investigated for similar therapeutic potentials .

Understanding the mechanism by which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Molecular docking studies have been employed to predict binding affinities to various biological targets such as enzymes and receptors involved in disease pathways. These studies are essential for optimizing pharmacological profiles and enhancing efficacy .

Q & A

Q. What are the key considerations for synthesizing N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-(pentyloxy)benzamide with optimal yield?

- Methodological Answer : Synthesis involves coupling 4-(pentyloxy)benzoyl chloride with 4-ethyl-1,2,5-oxadiazol-3-amine under inert conditions. Critical steps include:

- Purification : Recrystallization from dichloromethane/hexane mixtures to isolate the product .

- Hazard Mitigation : Conduct a thorough risk assessment for reagents (e.g., acyl chlorides, amines) and use Schlenk lines for air-sensitive steps .

- Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and monitor reaction progress via TLC (ethyl acetate/hexane, 3:7) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are they validated?

- Methodological Answer :

- 1H/13C NMR : Confirm substituent positions (e.g., ethyl group on oxadiazole, pentyloxy chain). Compare chemical shifts to analogous compounds (e.g., δ 8.2–8.5 ppm for benzamide protons) .

- HRMS : Validate molecular weight (expected [M+H]+: ~347.18 g/mol).

- IR Spectroscopy : Identify carbonyl (C=O stretch at ~1680 cm⁻¹) and oxadiazole (C=N stretch at ~1550 cm⁻¹) .

- Validation : Cross-check with X-ray crystallography (if crystals are obtainable) or 2D NMR (HSQC, HMBC) for ambiguous signals .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Methodological Answer :

- Case Study : If NMR shows unexpected splitting in the pentyloxy chain, use variable-temperature NMR to rule out conformational dynamics.

- Cross-Validation : Combine LC-MS with high-resolution mass spectrometry to confirm molecular ion integrity.

- Computational Modeling : Compare experimental IR/NMR data with DFT-calculated spectra (e.g., Gaussian 16) .

Q. What methodologies assess the mutagenic potential of this compound, and how do results compare to analogs?

- Methodological Answer :

- Ames II Testing : Evaluate mutagenicity in S. typhimurium TA98/TA100 strains with and without metabolic activation.

- Benchmarking : Compare to structurally similar anomeric amides (e.g., compound 3 in showed mutagenicity comparable to benzyl chloride, a common lab reagent) .

- Mitigation : Use fume hoods and PPE during handling, and avoid prolonged exposure .

Q. How should researchers design experiments to study structure-activity relationships (SAR) against pathogens like Plasmodium spp.?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., ethyl → methyl on oxadiazole; pentyloxy → hexyloxy on benzamide) .

- Biological Assays : Test antiplasmodial activity via in vitro IC50 determination against chloroquine-resistant strains (e.g., Dd2).

- Target Identification : Use SPR or ITC to assess binding affinity to enzymes like PfPPTase, a target for bacterial proliferation .

- Data Analysis : Apply QSAR models to correlate electronic (Hammett σ) or lipophilic (logP) parameters with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.